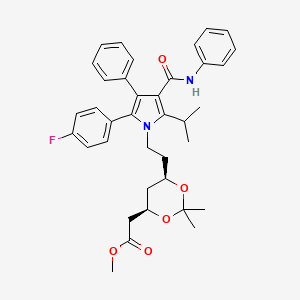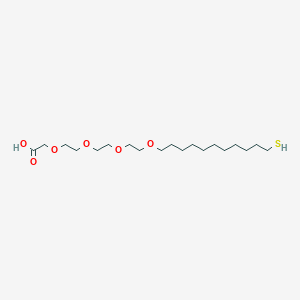
Azido-PEG11-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG11-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It serves as a versatile linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins.
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG11-CH2COOH can be synthesized through a multi-step process involving the modification of PEG chains. The general synthetic route includes the following steps:
Activation of PEG: The PEG chain is activated by converting the terminal hydroxyl group to a more reactive intermediate, such as a tosylate or mesylate.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The azido-terminated PEG is further reacted with a carboxylating agent, such as chloroacetic acid, to introduce the terminal carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Azido-PEG11-CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkynes to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in CuAAC reactions. The reaction is typically carried out in a mixture of water and an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature.
SPAAC Reactions: SPAAC reactions do not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and have diverse applications in bioconjugation, drug development, and materials science.
科学研究应用
Azido-PEG11-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.
Biology: The compound is used in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, with fluorescent probes or other tags.
Medicine: this compound is employed in the development of targeted therapies, including drug delivery systems and diagnostic agents.
Industry: The compound is used in the production of functionalized materials, such as hydrogels and nanoparticles, for various industrial applications.
作用机制
The mechanism of action of Azido-PEG11-CH2COOH is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and bioorthogonal. In the context of PROTACs, this compound serves as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
相似化合物的比较
Azido-PEG11-CH2COOH can be compared with other PEG-based linkers and azide-containing compounds. Some similar compounds include:
Azido-PEG4-CH2COOH: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.
Azido-PEG8-CH2COOH: An intermediate-length PEG linker with properties between Azido-PEG4-CH2COOH and this compound.
Azido-PEG12-CH2COOH: A slightly longer PEG linker with increased solubility and flexibility compared to this compound.
The uniqueness of this compound lies in its optimal length, which provides a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in click chemistry and bioconjugation.
属性
分子式 |
C24H47N3O13 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29) |
InChI 键 |
XLUHQICXMSKVSO-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


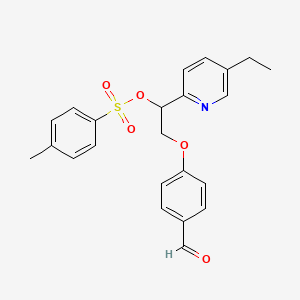
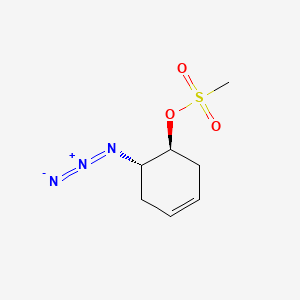
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
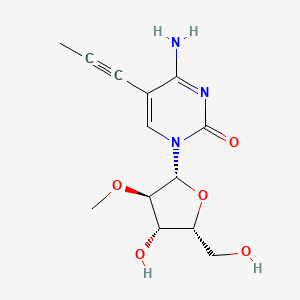
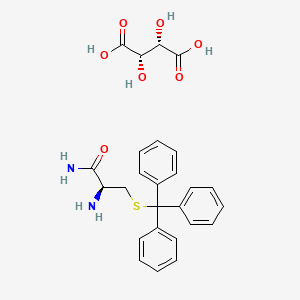
![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)
